

Natural Sources of Dihydrobenzofuran Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product sources of dihydrobenzofuran compounds, detailing their isolation, characterization, and significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways.

Introduction to Dihydrobenzofuran Compounds

Dihydrobenzofurans are a class of heterocyclic organic compounds characterized by a fused benzene and dihydrofuran ring system. This structural motif is prevalent in a wide array of natural products, particularly in the plant kingdom. These compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Their structural complexity and pharmacological relevance make them attractive targets for natural product isolation, semi-synthetic modification, and total synthesis in the pursuit of novel therapeutic agents.

Natural Product Sources and Isolation

Dihydrobenzofuran compounds are biosynthesized by a variety of plant species, often as secondary metabolites involved in defense mechanisms. This section details the isolation and

quantification of specific dihydrobenzofuran derivatives from prominent natural sources.

Polygonum barbatum (L.) Hara

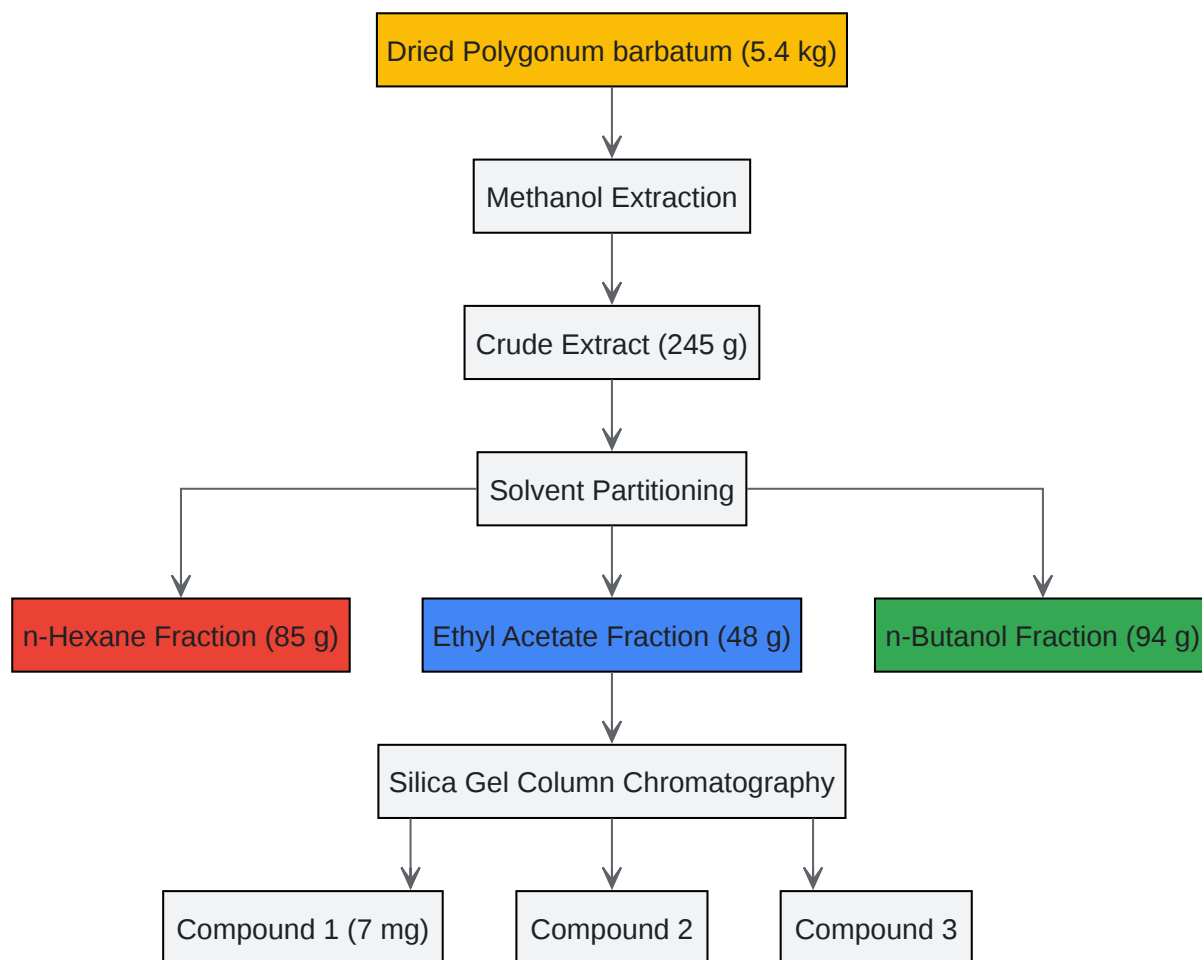
The whole plant of *Polygonum barbatum*, a member of the Polygonaceae family, is a rich source of bioactive dihydrobenzofuran derivatives with notable anticancer properties.^{[1][2]}

Table 1: Dihydrobenzofuran Derivatives from *Polygonum barbatum*

| Compound Name | Starting Material | Amount of Starting Material | Fraction | Amount of Fraction | Isolated Compound Yield |
|--|-----------------------------|-----------------------------|---------------|--------------------|-------------------------|
| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (Compound 1) | Dried, powdered whole plant | 5.4 kg | Ethyl acetate | 48 g | 7 mg |
| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid (Compound 2) | Dried, powdered whole plant | 5.4 kg | Ethyl acetate | 48 g | Not specified |
| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7- | Dried, powdered whole plant | 5.4 kg | Ethyl acetate | 48 g | Not specified |

hydroxy-2,3-
dihydrobenzo
furan-3-
carboxylic
acid
(Compound
3)

- **Extraction:** The shade-dried and powdered whole plant material (5.4 kg) is extracted with methanol. The mixture is filtered twice, and the solvent is removed under vacuum using a rotary evaporator to yield a crude extract (245 g).
- **Fractionation:** The crude extract is partitioned successively with n-hexane, ethyl acetate, and n-butanol. This yields an n-hexane fraction (85 g), an ethyl acetate fraction (48 g), and an n-butanol fraction (94 g).
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel.
 - **Elution:** A gradient of n-hexane and ethyl acetate is used as the mobile phase, with increasing polarity.
 - **Compound 1 Isolation:** Compound 1 (7 mg) is obtained from sub-fractions eluted with an n-hexane:ethyl acetate ratio of 65:35.
 - **Compound 2 and 3 Isolation:** Compounds 2 and 3 are purified from sub-fractions eluted with n-hexane:ethyl acetate ratios of 58:42 and 55:45, respectively, after re-chromatography.
- **Characterization:** The structures of the isolated compounds are elucidated using various spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), UV-Visible Spectroscopy, Infrared Spectroscopy, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: Isolation workflow for dihydrobenzofurans from *Polygonum barbatum*.

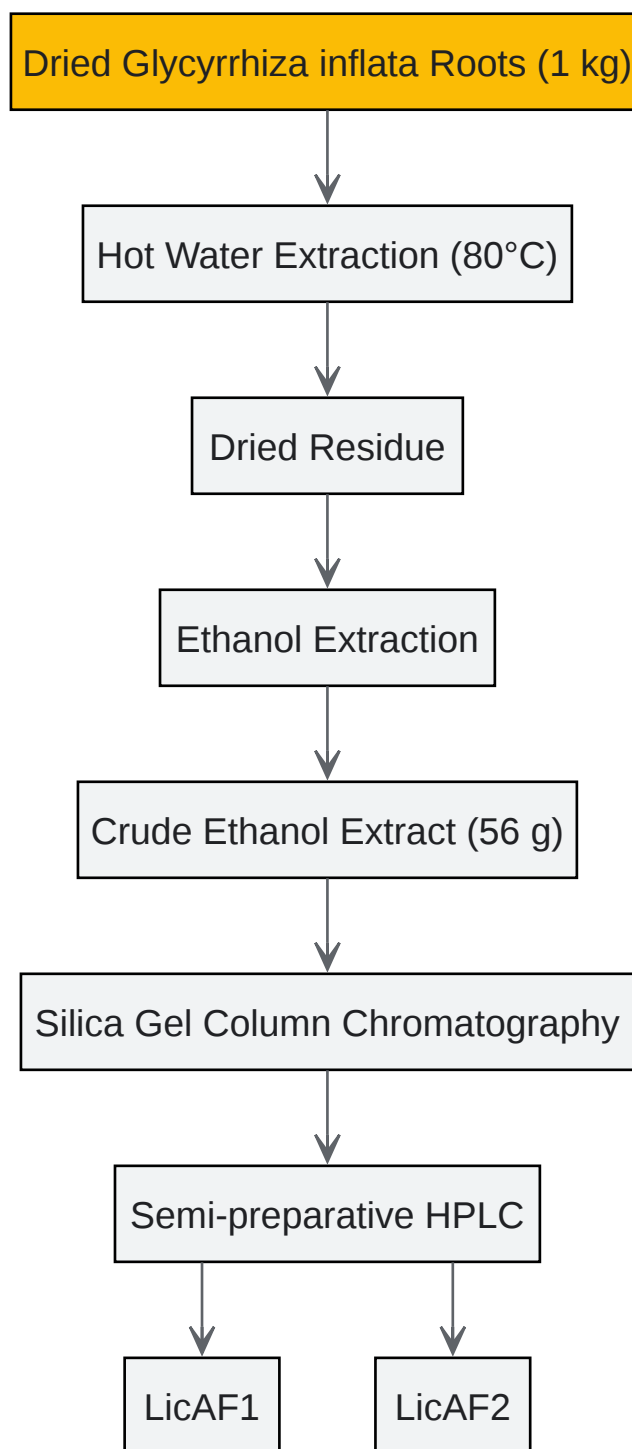
Glycyrrhiza inflata Batalin

The roots of *Glycyrrhiza inflata*, commonly known as licorice, are a source of dihydrobenzofuran congeners of licochalcone A. These compounds are present as trace metabolites.^{[2][3]}

Table 2: Dihydrobenzofuran Derivatives from Glycyrrhiza inflata

| Compound Name | Starting Material | Amount of Starting Material | Extraction Method | Isolated Compound Yield |
|---|-------------------|-----------------------------|--|---|
| Licochalcone A Dihydrofuran Congener 1 (LicAF1) | Dried roots | 1 kg | Ethanol extraction followed by column chromatography | Not specified as a percentage of starting material, isolated as a trace metabolite. |
| Licochalcone A Dihydrofuran Congener 2 (LicAF2) | Dried roots | 1 kg | Ethanol extraction followed by column chromatography | Not specified as a percentage of starting material, isolated as a trace metabolite. |

- Pre-treatment: The roots of *G. inflata* are first extracted with hot water (80°C for 3 hours) to remove water-soluble components. The residue is then dried.
- Ethanol Extraction: The dried root material (1 kg) is extracted with 5 liters of ethanol to yield a crude ethanol extract (56 g).
- Column Chromatography: The ethanol extract is subjected to column chromatography on silica gel to isolate the dihydrobenzofuran congeners of licochalcone A. Further purification steps, such as semi-preparative HPLC, are employed to obtain the pure compounds.^[2]



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Caption: Isolation workflow for dihydrobenzofurans from Glycyrrhiza inflata.

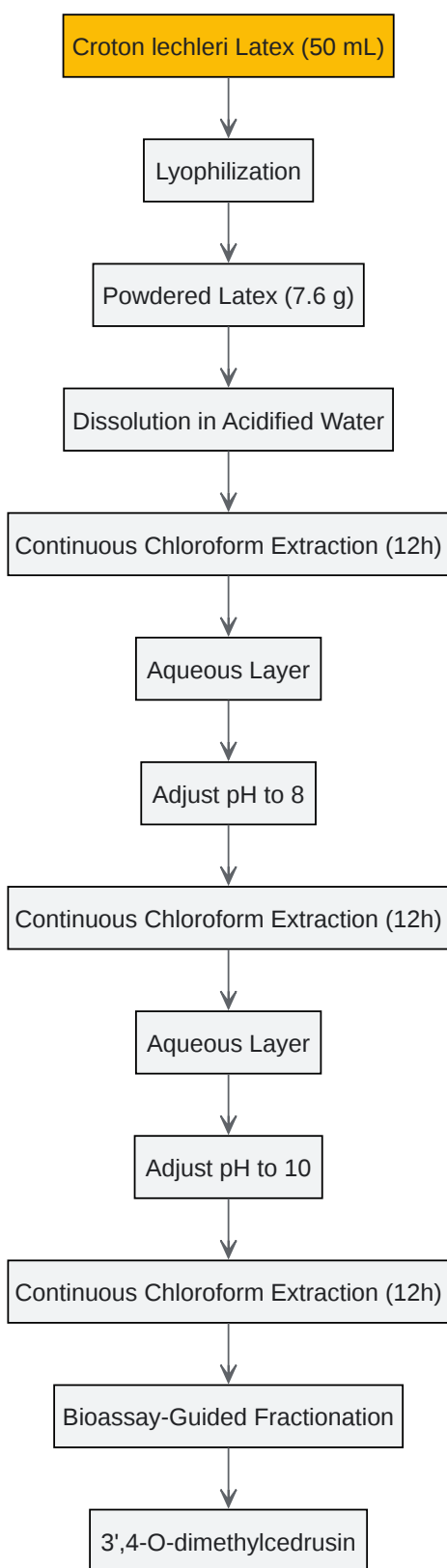
Croton lechleri Müll. Arg.

The latex of *Croton lechleri*, known as "Dragon's Blood," contains the dihydrobenzofuran lignan 3',4-O-dimethylcedrusin, which has been investigated for its effects on cell proliferation.[4][5]

Table 3: Dihydrobenzofuran Lignan from *Croton lechleri*

| Compound Name | Starting Material | Amount of Starting Material | Fractionation | Isolated Compound Yield |
|-------------------------|-------------------|-------------------------------|-------------------------------|---|
| 3',4-O-dimethylcedrusin | Lyophilized latex | 50 mL (yielding 7.6 g powder) | Bioassay-guided fractionation | Not specified as a percentage of starting material. |

- Lyophilization: 50 mL of *C. lechleri* latex is lyophilized to produce a reddish powder (7.6 g).
- Acidification and Extraction: A portion of the powdered latex (3.0 g) is dissolved in distilled water and acidified with concentrated HCl. The aqueous layer is then continuously extracted with chloroform for 12 hours.
- Basification and Further Extraction: The pH of the aqueous layer is adjusted to 8 with concentrated NH₄OH, followed by another 12-hour continuous extraction with chloroform. The pH is then raised to 10 with NH₄OH for a final 12-hour chloroform extraction.
- Bioassay-Guided Fractionation: The resulting fractions are subjected to further separation techniques, guided by biological assays (e.g., inhibition of cell proliferation), to isolate the active dihydrobenzofuran lignan, 3',4-O-dimethylcedrusin.



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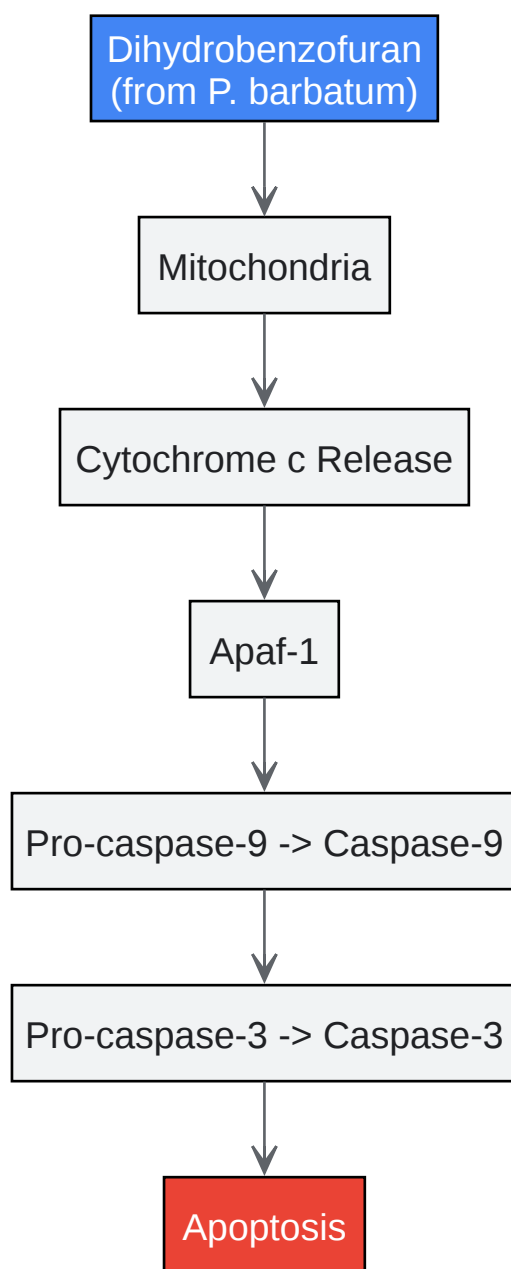
Caption: Fractionation workflow for isolating 3',4-O-dimethylcedrusin from Croton lechleri latex.

Biological Activities and Signaling Pathways

Dihydrobenzofuran compounds from natural sources exhibit a range of biological activities, primarily through the modulation of key cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis

The dihydrobenzofuran derivative (Compound 1) isolated from *Polygonum barbatum* has demonstrated potent anticancer activity against oral (CAL-27) and lung (NCI-H460) cancer cell lines.^[6] The primary mechanism of action is the induction of apoptosis, or programmed cell death.^[6] This process is mediated by a cascade of enzymes known as caspases.^{[7][8]}



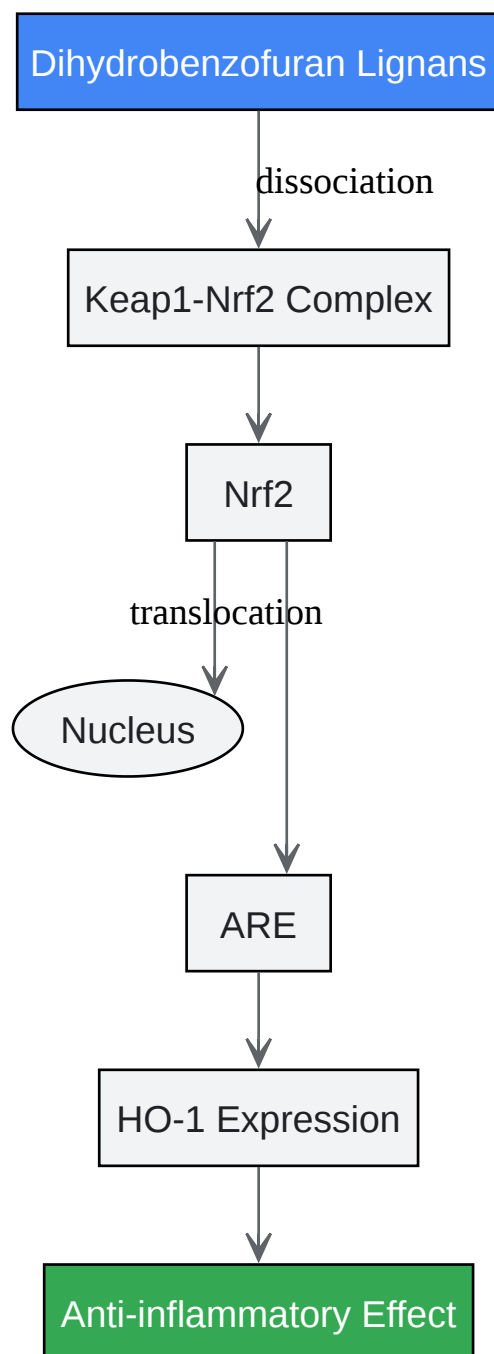
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Caption: Mitochondrial-mediated apoptosis pathway induced by a dihydrobenzofuran from *P. barbatum*.

Anti-inflammatory Activity: Nrf2/HO-1 and NF-κB Pathways

Dihydrobenzofuran lignans are known to possess anti-inflammatory properties. These effects are often mediated through two key pathways: the activation of the Nrf2/HO-1 antioxidant response and the inhibition of the pro-inflammatory NF- κ B signaling pathway.[9][10]

Under inflammatory conditions, dihydrobenzofuran lignans can promote the translocation of the transcription factor Nrf2 to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).[12][13] HO-1 plays a crucial role in cytoprotection against oxidative stress.

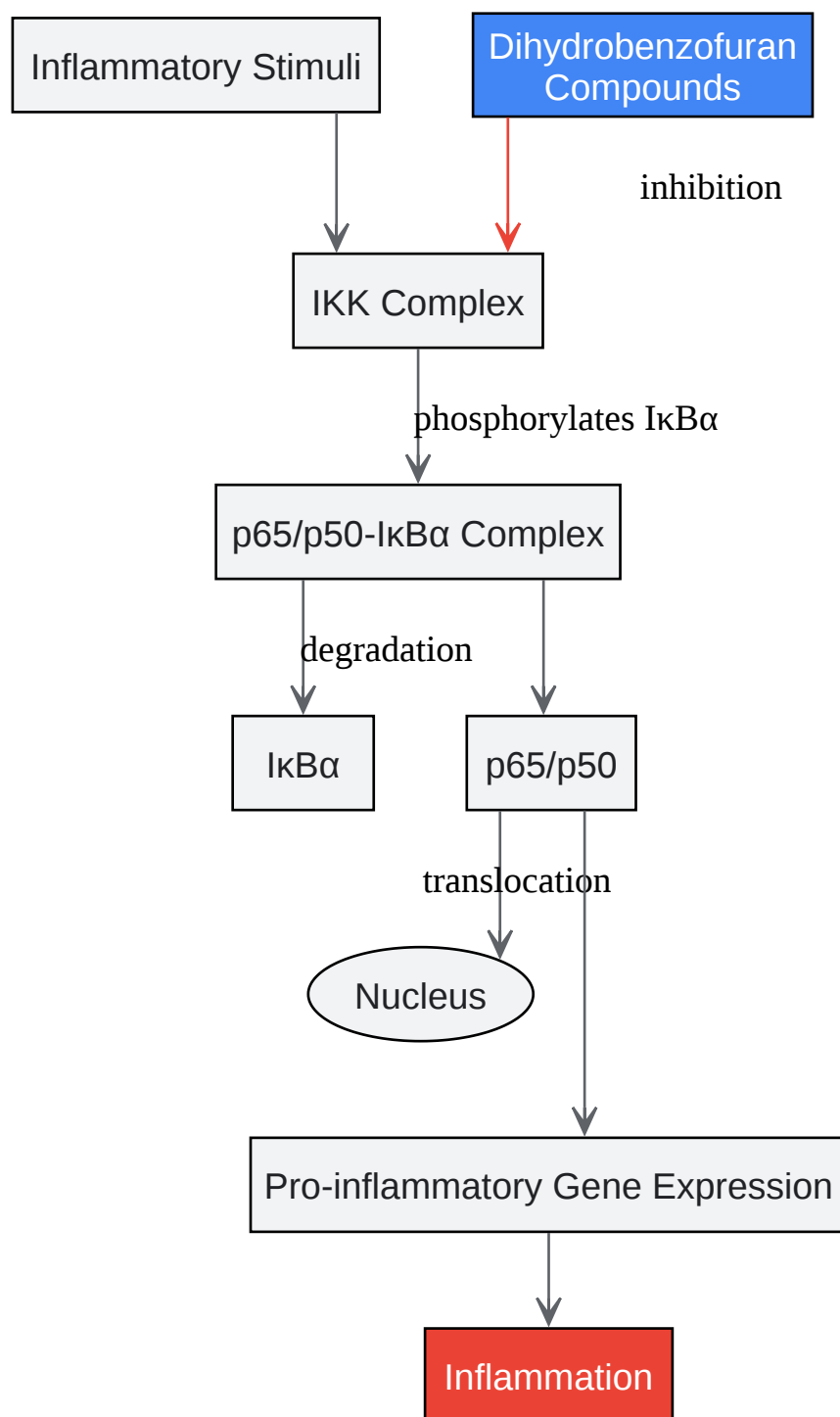


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Caption: Activation of the Nrf2/HO-1 pathway by dihydrobenzofuran lignans.

The NF- κ B pathway is a central regulator of inflammation. In response to inflammatory stimuli, the I κ B kinase (IKK) complex phosphorylates the inhibitory protein I κ B α , leading to its degradation.^[14] This allows the p65/p50 NF- κ B dimer to translocate to the nucleus and induce

the expression of pro-inflammatory genes.[15][16] Dihydrobenzofuran compounds can inhibit this pathway, thereby reducing inflammation.

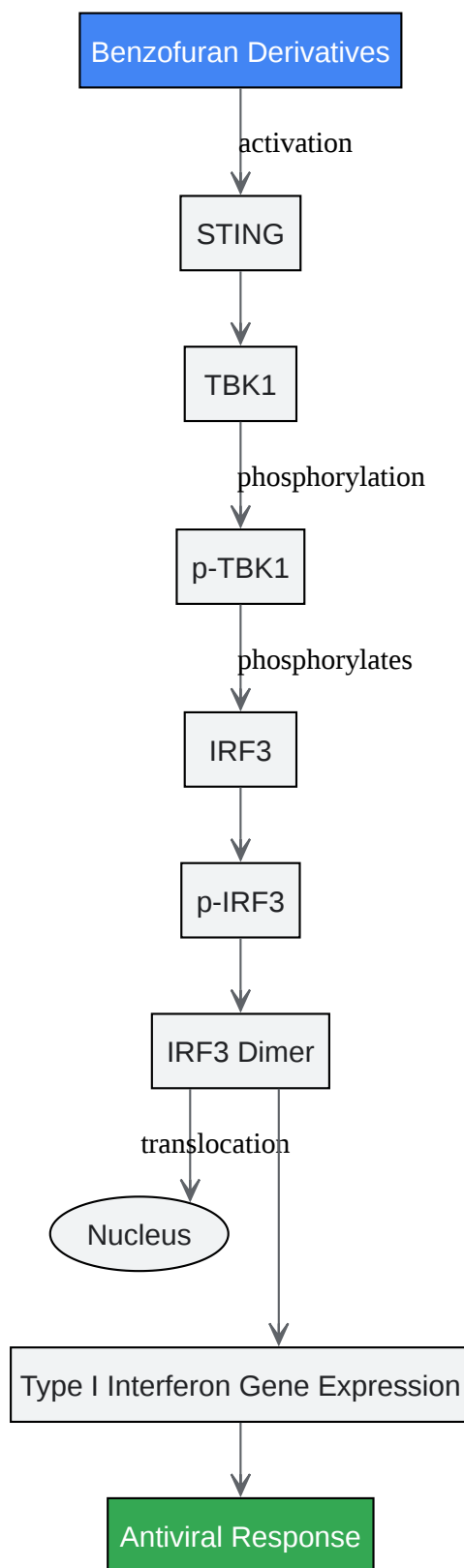


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Caption: Inhibition of the NF-κB pathway by dihydrobenzofuran compounds.

Antiviral Activity: cGAS-STING Pathway Activation

Recent studies have shown that some benzofuran derivatives can act as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune response to cytosolic DNA.^[17] Activation of STING leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).^{[18][19]} Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons, which are crucial for antiviral defense.



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Caption: Activation of the cGAS-STING pathway by benzofuran derivatives.

Conclusion

Dihydrobenzofuran compounds isolated from natural sources represent a promising and structurally diverse class of bioactive molecules. This guide has provided an in-depth overview of their origins, detailed experimental protocols for their isolation, and a summary of their mechanisms of action through key signaling pathways. The quantitative data and visual workflows presented herein are intended to facilitate further research and development in the fields of natural product chemistry, pharmacology, and drug discovery. The potent anticancer and anti-inflammatory properties of these compounds underscore their potential as lead structures for the development of novel therapeutics. Continued exploration of the vast chemical diversity of the plant kingdom is likely to uncover new dihydrobenzofuran derivatives with unique and valuable biological activities.

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